molecular formula C6H8BrClN2 B2985094 (2-Bromopyridin-3-yl)methylamine hydrochloride CAS No. 2580204-15-3

(2-Bromopyridin-3-yl)methylamine hydrochloride

Cat. No.: B2985094
CAS No.: 2580204-15-3
M. Wt: 223.5
InChI Key: NGQKQTUFYBHUPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromopyridin-3-yl)methylamine hydrochloride is a chemical compound with the molecular formula C6H8BrClN2 and a molecular weight of 223.5 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

(2-Bromopyridin-3-yl)methylamine hydrochloride is utilized in a wide range of scientific research applications, including:

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include measures to take in case of exposure or if safety measures are not followed .

Mechanism of Action

Target of Action

Bromopyridines are often used in organic synthesis, particularly in cross-coupling reactions . They can act as electrophiles, reacting with nucleophiles at the carbon attached to the bromine atom.

Mode of Action

The mode of action of (2-Bromopyridin-3-yl)methylamine hydrochloride is likely dependent on the specific reaction conditions and the presence of other reactants. In general, bromopyridines can participate in various types of reactions, including nucleophilic substitution and cross-coupling reactions .

Biochemical Pathways

It’s worth noting that bromopyridines can be used to synthesize a wide variety of complex organic molecules, potentially affecting numerous biochemical pathways depending on the final product of the synthesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals . For instance, it’s recommended to be stored at 4°C for optimal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromopyridin-3-yl)methylamine hydrochloride typically involves the bromination of pyridine derivatives followed by amination. One common method includes the reaction of 2-bromopyridine with formaldehyde and ammonium chloride under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and amination reactions. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

(2-Bromopyridin-3-yl)methylamine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted pyridines.

    Oxidation: Pyridine N-oxides.

    Reduction: Amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromopyridin-3-yl)methylamine hydrochloride is unique due to its specific bromine substitution pattern, which imparts distinct reactivity and binding properties compared to other similar compounds. This uniqueness makes it valuable in targeted chemical synthesis and research applications .

Properties

IUPAC Name

(2-bromopyridin-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2.ClH/c7-6-5(4-8)2-1-3-9-6;/h1-3H,4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQKQTUFYBHUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.